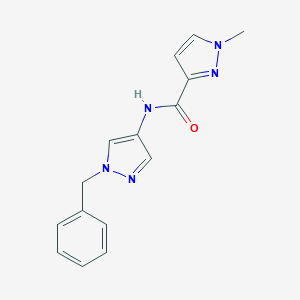![molecular formula C20H17F3N4O2 B280197 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which plays a crucial role in the activation of B cells and the production of antibodies.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of protein kinase BTK, which is a key regulator of B cell activation. BTK plays a crucial role in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, TAK-659 can effectively block B cell activation and proliferation, leading to a reduction in the production of autoantibodies. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of autoimmune disorders and cancer.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to a reduction in the production of autoantibodies and the activation of B cells. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, further research is needed to determine the full range of biochemical and physiological effects of TAK-659.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high purity and yield, which make it suitable for further research and development. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential therapeutic agent for cancer and autoimmune disorders. However, there are also limitations to using TAK-659 in lab experiments. For example, TAK-659 is a potent inhibitor of BTK, which may have off-target effects on other signaling pathways. Additionally, further research is needed to determine the optimal dosage and treatment regimen for TAK-659.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the dosage and treatment regimen for TAK-659, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to determine the full range of biochemical and physiological effects of TAK-659, as well as its potential applications in other diseases. Another area of focus is the development of new BTK inhibitors with improved selectivity and potency, which may lead to the development of more effective therapeutic agents for cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-ethyl-2-nitrobenzene with 2-(trifluoromethyl)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2-pyrrolidinone to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell activation and proliferation, leading to a reduction in the production of autoantibodies. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the development of TAK-659 as a potential therapeutic agent for cancer and autoimmune disorders.
Propiedades
Fórmula molecular |
C20H17F3N4O2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17F3N4O2/c1-2-26-16-10-6-4-8-13(16)24-19(26)25-14-11-17(28)27(18(14)29)15-9-5-3-7-12(15)20(21,22)23/h3-10,14H,2,11H2,1H3,(H,24,25) |
Clave InChI |
XPZZWSBGLGQYPY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
